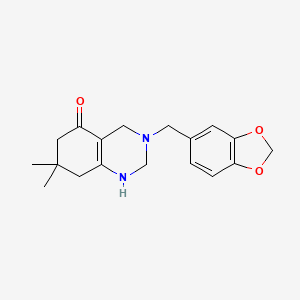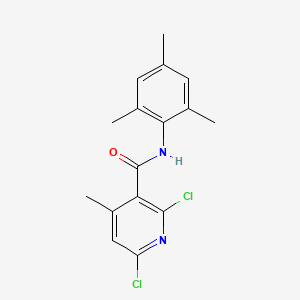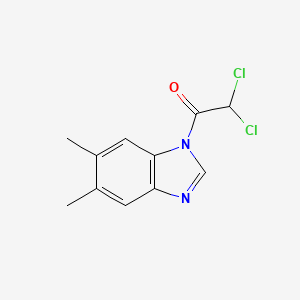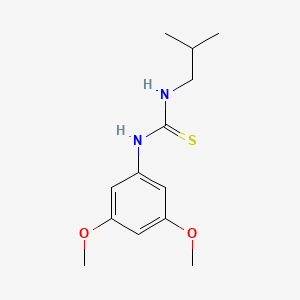
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole, also known as DMBI, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DMBI is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as DNA topoisomerase II and reverse transcriptase. DNA topoisomerase II is an enzyme that is involved in DNA replication and transcription, while reverse transcriptase is an enzyme that is involved in the replication of retroviruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the replication of several viruses and exhibit antibacterial activity against several strains of bacteria. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potential pharmacological properties, which make it a promising candidate for drug development. This compound is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its pharmacological properties.
Future Directions
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole. One direction is to further investigate its potential pharmacological properties, particularly its anticancer, antiviral, and antibacterial activities. Another direction is to study the mechanism of action of this compound in more detail, which could help to identify potential targets for drug development. In addition, future studies could focus on improving the solubility of this compound in water, which would make it more useful for certain experiments.
Synthesis Methods
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine. The first step involves the activation of 2,6-dimethoxybenzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding acyl chloride. The acyl chloride is then reacted with o-phenylenediamine in the presence of triethylamine to form this compound. The final product is obtained through purification by column chromatography.
Scientific Research Applications
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. In addition, this compound has been found to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-5-9-14(21-2)15(13)16(19)18-10-17-11-6-3-4-7-12(11)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCFOMLCAQSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)



![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)




